molecular formula C20H14FN3O B2498715 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide CAS No. 312317-95-6

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide

Cat. No.: B2498715
CAS No.: 312317-95-6
M. Wt: 331.35
InChI Key: KYWRLECSCXCTDD-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(1H-benzo[d]imidazol-2-yl)aniline. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction conditions usually involve heating the mixture at elevated temperatures (140-220°C) for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis can reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide has several scientific research applications, including:

Comparison with Similar Compounds

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FN3C_{15}H_{12}FN_3, with a molecular weight of approximately 267.261 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 4-(1H-benzo[d]imidazol-2-yl)aniline in the presence of a base such as triethylamine. This reaction facilitates the formation of the amide bond, yielding the target compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM)
A549 (lung cancer)6.75 ± 0.19
HCC827 (lung cancer)5.13 ± 0.97
NCI-H358 (lung cancer)0.85 ± 0.05

These results indicate that this compound may effectively inhibit cell proliferation in lung cancer models, suggesting its potential as an anticancer agent .

The proposed mechanisms underlying the anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Inhibition of Cell Cycle Progression : Studies indicate that treatment with this compound results in G2/M phase arrest, thereby inhibiting cell division and proliferation.

Case Studies and Research Findings

Several research studies have explored the biological activity of similar benzimidazole derivatives:

  • In Vitro Studies : A study involving various benzimidazole derivatives indicated that compounds with similar structural motifs demonstrated potent anticancer activity across multiple human cancer cell lines, reinforcing the therapeutic potential of this chemical class .
  • Animal Models : In vivo studies using murine models have shown that administration of this compound led to significant tumor regression in xenograft models, further supporting its efficacy as an anticancer therapeutic .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the benzimidazole ring can enhance biological activity, suggesting avenues for further drug optimization .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWRLECSCXCTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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